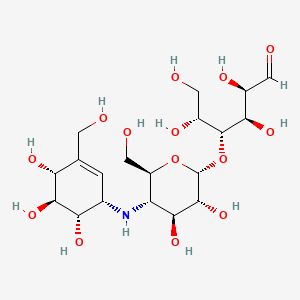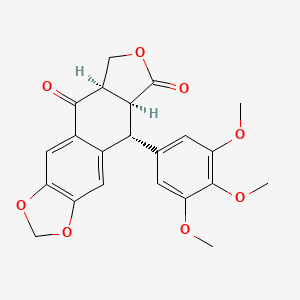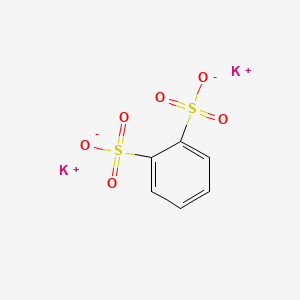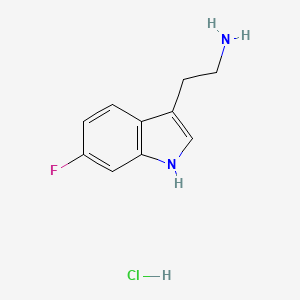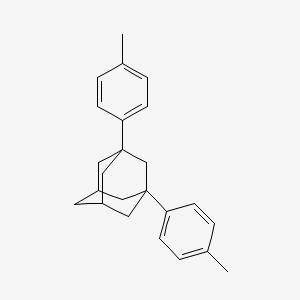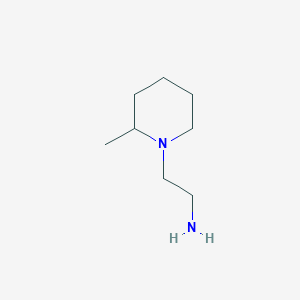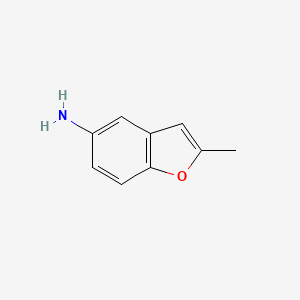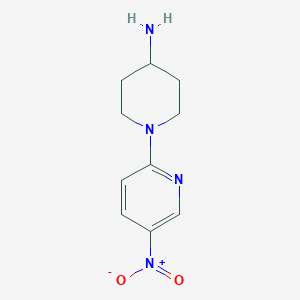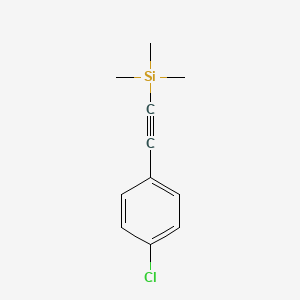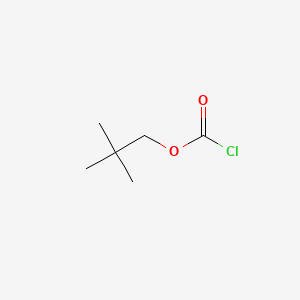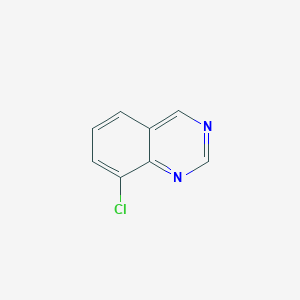![molecular formula C10H14O2 B1587658 Spiro[4.5]décane-7,9-dione CAS No. 82683-51-0](/img/structure/B1587658.png)
Spiro[4.5]décane-7,9-dione
Vue d'ensemble
Description
WAY-634931 est un composé chimique connu pour son rôle d'inhibiteur des kinases de la glycogène synthase kinase 3 (GSK3) . La formule moléculaire de WAY-634931 est C10H14O2, et sa masse moléculaire est de 166,22 g/mol . Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine des maladies neurodégénératives et de la recherche sur le cancer.
Applications De Recherche Scientifique
WAY-634931 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of glycogen synthase kinase 3 kinases.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: WAY-634931 has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
Le mécanisme d’action de WAY-634931 implique l’inhibition des kinases de la glycogène synthase kinase 3. Cette inhibition conduit à la modulation de divers processus cellulaires et voies de signalisation. Les cibles moléculaires de WAY-634931 comprennent les kinases de la glycogène synthase kinase 3, qui jouent un rôle crucial dans la régulation du métabolisme du glycogène, de la prolifération cellulaire et de l’apoptose .
Analyse Biochimique
Biochemical Properties
Spiro[4.5]decane-7,9-dione plays a crucial role in biochemical reactions, particularly in the synthesis of spirocyclic derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, Spiro[4.5]decane-7,9-dione has been shown to interact with prolyl hydroxylase domain enzymes, which are involved in the hydroxylation of proline residues in proteins . This interaction is essential for the stabilization of the hypoxia-inducible factor, a key regulator of cellular response to low oxygen levels.
Cellular Effects
Spiro[4.5]decane-7,9-dione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Spiro[4.5]decane-7,9-dione can modulate the activity of key signaling pathways, such as the hypoxia-inducible factor pathway, which plays a critical role in cellular adaptation to hypoxic conditions . Additionally, Spiro[4.5]decane-7,9-dione has been observed to affect gene expression by influencing the transcriptional activity of hypoxia-inducible factor target genes, thereby impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Spiro[4.5]decane-7,9-dione involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Spiro[4.5]decane-7,9-dione binds to the active site of prolyl hydroxylase domain enzymes, inhibiting their activity and preventing the hydroxylation of proline residues . This inhibition stabilizes the hypoxia-inducible factor, allowing it to accumulate and activate the transcription of target genes involved in cellular adaptation to hypoxia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[4.5]decane-7,9-dione have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Spiro[4.5]decane-7,9-dione can have sustained effects on cellular function, particularly in the context of hypoxia-inducible factor stabilization and gene expression modulation .
Dosage Effects in Animal Models
The effects of Spiro[4.5]decane-7,9-dione vary with different dosages in animal models. At low doses, the compound has been shown to effectively stabilize hypoxia-inducible factor and modulate gene expression without causing significant toxicity. At higher doses, Spiro[4.5]decane-7,9-dione can exhibit toxic effects, including cellular stress and apoptosis . These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
Spiro[4.5]decane-7,9-dione is involved in metabolic pathways related to the hydroxylation of proline residues in proteins. The compound interacts with prolyl hydroxylase domain enzymes, which catalyze the hydroxylation reaction. This interaction is crucial for the regulation of hypoxia-inducible factor stability and activity, impacting metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, Spiro[4.5]decane-7,9-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of Spiro[4.5]decane-7,9-dione are essential for its activity and function in regulating cellular responses to hypoxia .
Subcellular Localization
The subcellular localization of Spiro[4.5]decane-7,9-dione is primarily within the cytoplasm, where it interacts with prolyl hydroxylase domain enzymes. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Additionally, post-translational modifications and targeting signals may direct Spiro[4.5]decane-7,9-dione to specific cellular compartments, further modulating its activity .
Méthodes De Préparation
La préparation de WAY-634931 implique des voies de synthèse qui comprennent généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par des matériaux de départ disponibles dans le commerce, tels que la cyclohexanone et l’acétoacétate d’éthyle.
Conditions réactionnelles : Les conditions réactionnelles impliquent souvent l’utilisation de bases fortes comme l’hydrure de sodium ou le tert-butoxyde de potassium pour faciliter la formation du produit souhaité.
Production industrielle : Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée du composé.
Analyse Des Réactions Chimiques
WAY-634931 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d’oxydation en présence d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Solvants : Solvants organiques comme le dichlorométhane, l’éthanol.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de recherche scientifique
WAY-634931 a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier l’inhibition des kinases de la glycogène synthase kinase 3.
Biologie : Le composé est utilisé dans des études biologiques pour étudier ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : WAY-634931 a des applications thérapeutiques potentielles dans le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
Comparaison Avec Des Composés Similaires
WAY-634931 peut être comparé à d’autres composés similaires qui inhibent les kinases de la glycogène synthase kinase 3. Parmi ces composés similaires, on peut citer :
Chlorure de lithium : Un inhibiteur bien connu des kinases de la glycogène synthase kinase 3, couramment utilisé dans le traitement du trouble bipolaire.
Tideglusib : Un autre inhibiteur des kinases de la glycogène synthase kinase 3, étudié pour son potentiel dans le traitement de la maladie d’Alzheimer.
WAY-634931 est unique par sa structure chimique spécifique et ses applications thérapeutiques potentielles, en particulier dans le domaine des maladies neurodégénératives et de la recherche sur le cancer.
Propriétés
IUPAC Name |
spiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8-5-9(12)7-10(6-8)3-1-2-4-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDRFHEYJSVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406605 | |
| Record name | Spiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82683-51-0 | |
| Record name | Spiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research presented in the paper regarding the spiro[4.5]decane-7,9-dione structure?
A1: The research focuses on synthesizing 6-hydroxybuspirone, a derivative of buspirone, which contains the spiro[4.5]decane-7,9-dione core structure. The significance lies in developing an efficient and scalable continuous process for this specific derivative []. This process could potentially be applied to other compounds containing the same core structure, paving the way for more efficient synthesis of pharmaceuticals.
Q2: What are the advantages of the continuous flow process described in the paper for the synthesis of compounds containing the spiro[4.5]decane-7,9-dione moiety?
A2: The continuous flow process offers several advantages over traditional batch processes: increased yield, reduced reaction time, better control over reaction parameters, and easier scalability []. These benefits are crucial for the efficient and cost-effective production of pharmaceuticals, especially those containing complex structures like spiro[4.5]decane-7,9-dione.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



